Molecular Weight Differentiation: Highest MW in the 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine Series
The target compound (C₁₁H₁₉N₃O₂S, MW 257.35 g/mol) exhibits the highest molecular weight among the directly comparable 2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine analogs, owing to its N,N-diethyl substitution . The unsubstituted 4-amino parent (CAS 89587-78-0, C₇H₁₁N₃O₂S) has a MW of 201.25 g/mol, representing a 56.1 Da (27.9%) reduction . The N-ethyl analog (CAS 89587-74-6, C₉H₁₅N₃O₂S) registers 229.30 g/mol, a 28.0 Da (12.2%) reduction . The N-propyl (CAS 89587-75-7, C₁₀H₁₇N₃O₂S, 243.33 g/mol) and N-allyl (CAS 89587-77-9, C₁₀H₁₅N₃O₂S, 241.31 g/mol) analogs are 14.0 Da (5.8%) and 16.0 Da (6.6%) lighter, respectively .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 257.35 g/mol [C₁₁H₁₉N₃O₂S] |
| Comparator Or Baseline | Unsubstituted amino: 201.25 g/mol; N-ethyl: 229.30 g/mol; N-propyl: 243.33 g/mol; N-allyl: 241.31 g/mol |
| Quantified Difference | ΔMW = +56.1 (+27.9%) vs. unsubstituted; +28.0 (+12.2%) vs. N-ethyl; +14.0 (+5.8%) vs. N-propyl; +16.0 (+6.6%) vs. N-allyl |
| Conditions | Calculated from molecular formula; consistent across vendor databases (Chemsrc, CymitQuimica) |
Why This Matters
Molecular weight directly affects dosing calculations, molarity in stock solutions, and stoichiometric ratios in synthetic transformations; procurement of the wrong analog introduces systematic error.
